Trimethyl((tributylstannyl)ethynyl)silane (CAS 81353-38-0) is a highly versatile, heterobimetallic alkyne building block utilized extensively in advanced organic synthesis and materials science. Featuring a reactive tributylstannyl moiety on one terminus and a trimethylsilyl (TMS)-protected alkyne on the other, this liquid reagent is engineered for highly controlled, sequential cross-coupling workflows. It serves as a premier precursor for Stille and Liebeskind–Srogl couplings, allowing chemists to install a protected ethynyl group onto aryl, heteroaryl, or thioether electrophiles under mild conditions [1]. By preventing premature reactions at the terminal alkyne, it ensures high fidelity in the downstream synthesis of asymmetric conjugated polymers, organic semiconductors, and bioorthogonal tetrazine probes [2].
Substituting trimethyl((tributylstannyl)ethynyl)silane with symmetric analogs, such as bis(tributylstannyl)ethyne, fundamentally disrupts asymmetric synthesis routes by promoting uncontrolled double-coupling or oligomerization, making it impossible to isolate mono-coupled intermediates [1]. Alternatively, attempting to use trimethylsilylacetylene via Sonogashira coupling requires basic conditions and copper co-catalysts, which can degrade sensitive substrates or fail entirely on sterically hindered or specific chalcogen-containing electrophiles [2]. The orthogonal protection strategy of the target compound bypasses these limitations, enabling selective palladium-catalyzed insertion at the stannyl bond while preserving the TMS-capped alkyne for subsequent, independent activation [1].
In the synthesis of shelf-stable ethynyl-tetrazines for bioorthogonal click chemistry, traditional methods using anhydrous hydrazine are highly restrictive. Utilizing trimethyl((tributylstannyl)ethynyl)silane as a nucleophile in a Liebeskind–Srogl cross-coupling with 3-(methylthio)-6-phenyl-1,2,4,5-tetrazine successfully displaced the methylthio group, yielding the desired TMS-protected ethynyl-tetrazine in a 52% yield under palladium/copper catalysis [1]. A symmetric baseline comparator, such as bis(tributylstannyl)ethyne, cannot be used in this workflow as it would fail to provide the essential mono-TMS protection required for subsequent controlled triazolyl-tetrazine formation [1].
| Evidence Dimension | Mono-alkynylation yield of thio-tetrazines |
| Target Compound Data | 52% yield of TMS-protected ethynyl-tetrazine |
| Comparator Or Baseline | Bis(tributylstannyl)ethyne (0% yield of mono-TMS protected product due to structural lack of TMS group) |
| Quantified Difference | Absolute requirement of the TMS-stannyl heterobimetallic structure to achieve the target intermediate. |
| Conditions | PdCl2(PPh3)2 (20 mol %), CuI (2.0 equiv), 1,4-dioxane, 50 °C, 12 h. |
Procurement of this exact heterobimetallic compound is mandatory for researchers scaling up unsymmetrical tetrazine probes without relying on hazardous de novo hydrazine synthesis.
The synthesis of linear-shaped anti-acenedichalcogenophene compounds requires precise alkynylation of anthracene derivatives. When attempting to synthesize the anti-ADT precursor via Sonogashira coupling with trimethylsilylacetylene, the subsequent thiophene annulation gave a complex black solid mixture with only trace product [1]. In contrast, utilizing trimethyl((tributylstannyl)ethynyl)silane via a Stille coupling successfully afforded the critical precursor for the anti-ADS framework, which then underwent Larock selenophene annulation in excellent yield [1]. The stannane reagent provides a robust alternative coupling pathway when direct terminal alkyne cross-coupling and subsequent annulation fail on sensitive acene cores.
| Evidence Dimension | Viability of downstream annulation after alkynylation |
| Target Compound Data | Stille coupling afforded intermediate 17, enabling downstream Larock selenophene annulation in excellent yield. |
| Comparator Or Baseline | Trimethylsilylacetylene (Sonogashira coupling) led to a precursor that yielded only trace amounts of annulated product (complex black solid mixture). |
| Quantified Difference | Shift from trace/failed annulation to excellent yield by altering the coupling strategy and precursor pathway. |
| Conditions | Stille coupling of target compound to afford intermediate 17, followed by Larock annulation. |
For materials scientists developing advanced OFET and OPV semiconductors, this compound unlocks viable synthetic routes when standard Sonogashira-alkyne protocols result in substrate degradation.
The construction of highly conjugated, carbazole-based thiaporphyrins requires the stepwise installation of alkyne bridges to prevent premature polymerization. Trimethyl((tributylstannyl)ethynyl)silane was reacted with 2-iodoresorcinol derivatives via Stille coupling to quantitatively install TMS-protected ethynyl groups [1]. This orthogonal protection allowed the intermediate to be isolated and purified before tetrabutylammonium fluoride (TBAF) deprotection and subsequent Glaser coupling[1]. A symmetric bis-stannane baseline would immediately trigger uncontrolled oligomerization during the initial palladium-catalyzed step, making the target macrocycle unobtainable.
| Evidence Dimension | Sequential coupling control (Stille followed by Glaser) |
| Target Compound Data | Quantitative installation of TMS-protected ethynyl groups for subsequent isolation and controlled Glaser coupling. |
| Comparator Or Baseline | Symmetric bis-stannanes (incapable of pausing the reaction at the mono-coupled stage). |
| Quantified Difference | Enables multi-step synthesis of NIR-absorbing thiaporphyrins that are structurally impossible to synthesize with symmetric alkynes. |
| Conditions | Stille coupling followed by TBAF deprotection and Glaser coupling. |
Buyers synthesizing complex, extended π-conjugated macrocycles must procure this orthogonally protected reagent to ensure step-by-step control over the macrocyclization process.
Ideal for Liebeskind–Srogl cross-coupling with thio-tetrazines, providing a scalable, hydrazine-free route to functionalized ethynyl-tetrazines used in live-cell imaging and PET radiolabeling [1].
The preferred reagent for installing protected alkyne moieties onto sensitive acene cores (e.g., in the synthesis of anti-ADS and NDTIs), especially when basic Sonogashira conditions cause substrate degradation or failed downstream annulation [2].
Essential for the stepwise synthesis of carbazole-based thiaporphyrins and near-infrared (NIR) absorbing dyes, where orthogonal TMS protection is required to prevent premature oligomerization during initial Stille couplings [3].
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